molecular formula C12H15ClN2O3S2 B2478104 4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1216588-48-5

4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2478104
CAS No.: 1216588-48-5
M. Wt: 334.83
InChI Key: UTWVYWNLUJXQEF-UHFFFAOYSA-N
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Description

4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets and induce changes that result in their biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to have significant analgesic and anti-inflammatory activities . Some thiazole derivatives have also been found to have cytotoxic activity on human tumor cell lines .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Preparation Methods

The synthesis of 4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with 4-(2-chloroethyl)morpholine hydrochloride . The general procedure includes:

    Starting Materials: Substituted 2-amino benzothiazoles and 4-(2-chloroethyl)morpholine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

Comparison with Similar Compounds

4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2.ClH/c1-19(15,16)10-4-2-3-9-11(10)13-12(18-9)14-5-7-17-8-6-14;/h2-4H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVYWNLUJXQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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